2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane
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Overview
Description
2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a sulfonyl group, which is further connected to an oxazepane ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine.
Formation of the Oxazepane Ring: The final step involves the cyclization of the intermediate compound with an appropriate amine to form the oxazepane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: Similar structure but lacks the sulfonyl and oxazepane groups.
1-{1-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]-3-methyl-3-pyrrolidinyl}methanamine: Contains a pyrrolidine ring instead of an oxazepane ring.
Uniqueness: 2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane is unique due to the presence of both the sulfonyl and oxazepane groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c14-11-8-10-4-7-18-13(10)12(9-11)20(16,17)15-5-2-1-3-6-19-15/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLSKJYKJYODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)S(=O)(=O)C2=CC(=CC3=C2OCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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